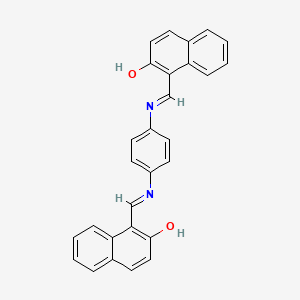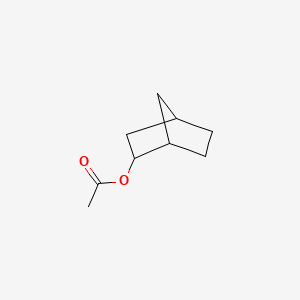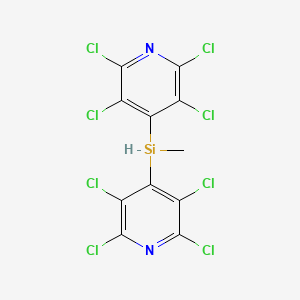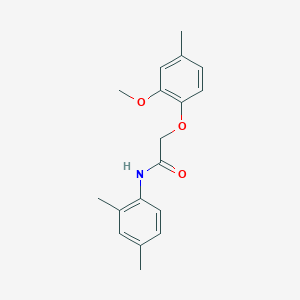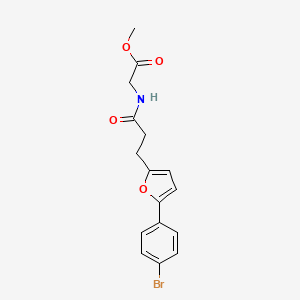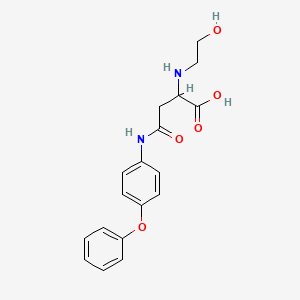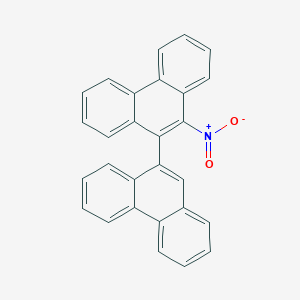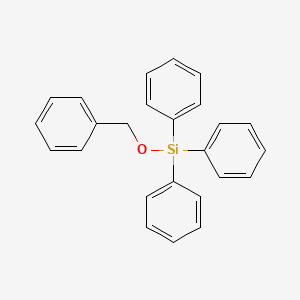
(Benzyloxy)triphenylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Benzyloxy)triphenylsilane is an organosilicon compound with the molecular formula C25H22OSi. It is characterized by a benzyloxy group attached to a triphenylsilane core. This compound is of interest in various fields of chemistry due to its unique structural and reactive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: (Benzyloxy)triphenylsilane can be synthesized through several methods. One common approach involves the reaction of triphenylsilane with benzyl alcohol in the presence of a catalyst. The reaction typically occurs under mild conditions, often using a base such as potassium carbonate to facilitate the formation of the benzyloxy group.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: (Benzyloxy)triphenylsilane undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler silanes.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde or benzoic acid, while reduction can produce simpler silanes.
Scientific Research Applications
(Benzyloxy)triphenylsilane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the study of silicon-based biochemistry.
Medicine: Research into silicon-containing drugs may utilize this compound as a precursor or intermediate.
Industry: It finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (Benzyloxy)triphenylsilane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, facilitating a range of chemical transformations. The pathways involved often include nucleophilic substitution and radical-mediated processes.
Comparison with Similar Compounds
- (Phenoxy)triphenylsilane
- (Diphenylmethoxy)triphenylsilane
- (Allyloxy)triphenylsilane
- (Methylsulfonyl)triphenylsilane
Comparison: (Benzyloxy)triphenylsilane is unique due to the presence of the benzyloxy group, which imparts specific reactivity and stability. Compared to other similar compounds, it may offer distinct advantages in terms of reaction selectivity and product yield.
Properties
Molecular Formula |
C25H22OSi |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
triphenyl(phenylmethoxy)silane |
InChI |
InChI=1S/C25H22OSi/c1-5-13-22(14-6-1)21-26-27(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20H,21H2 |
InChI Key |
CJVSPTOVYOQHNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


